N-{[(1R,2R,4S)-4-(hydrazinecarbonyl)-2-hydroxycyclopentyl]methyl}acetamide
Description
N-{[(1R,2R,4S)-4-(Hydrazinecarbonyl)-2-hydroxycyclopentyl]methyl}acetamide is a cyclopentane-derived compound featuring a hydrazinecarbonyl (-CONHNH₂) group at the 4-position, a hydroxyl (-OH) group at the 2-position, and an acetamide (-NHCOCH₃) moiety attached to the methylene bridge of the cyclopentyl ring. The compound’s synthesis likely involves stereoselective methods, given the importance of its stereochemistry .
Properties
Molecular Formula |
C9H17N3O3 |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
N-[[(1R,2R,4S)-4-(hydrazinecarbonyl)-2-hydroxycyclopentyl]methyl]acetamide |
InChI |
InChI=1S/C9H17N3O3/c1-5(13)11-4-7-2-6(3-8(7)14)9(15)12-10/h6-8,14H,2-4,10H2,1H3,(H,11,13)(H,12,15)/t6-,7+,8+/m0/s1 |
InChI Key |
WMWTXDUAFVNLQX-XLPZGREQSA-N |
Isomeric SMILES |
CC(=O)NC[C@H]1C[C@@H](C[C@H]1O)C(=O)NN |
Canonical SMILES |
CC(=O)NCC1CC(CC1O)C(=O)NN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(1R,2R,4S)-4-(hydrazinecarbonyl)-2-hydroxycyclopentyl]methyl}acetamide typically involves multiple steps:
Formation of the Cyclopentyl Ring: The cyclopentyl ring is synthesized through a series of cyclization reactions.
Introduction of Functional Groups: The hydrazinecarbonyl and hydroxy groups are introduced via specific reagents and catalysts under controlled conditions.
Final Assembly: The final step involves the coupling of the cyclopentyl ring with the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{[(1R,2R,4S)-4-(hydrazinecarbonyl)-2-hydroxycyclopentyl]methyl}acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The hydrazinecarbonyl group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, amines, and substituted acetamides.
Scientific Research Applications
N-{[(1R,2R,4S)-4-(hydrazinecarbonyl)-2-hydroxycyclopentyl]methyl}acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[(1R,2R,4S)-4-(hydrazinecarbonyl)-2-hydroxycyclopentyl]methyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The pathways involved include signal transduction and metabolic processes.
Comparison with Similar Compounds
Stereoisomeric Analogues
- rac-N-{[(1S,2S,4R)-4-(Hydrazinecarbonyl)-2-hydroxycyclopentyl]methyl}acetamide
- Structural Difference : This stereoisomer has the inverse configuration (1S,2S,4R) compared to the target compound.
- Impact : Stereochemical inversion can alter binding affinity to enzymes or receptors. For example, in chiral pharmaceuticals, enantiomers often exhibit divergent biological activities. However, specific data on this compound’s activity are unavailable in the provided evidence .
Cyclopentane Derivatives with Varied Substituents
- (1R,4S)-rel-N-[4-[(Acetyloxy)methyl]-2-cyclopenten-1-yl]acetamide Structural Features: Replaces the hydrazinecarbonyl group with an acetyloxy (-OAc) moiety. This compound serves as a carbocyclic intermediate in drug synthesis .
- rac-tert-Butyl N-[(1R,2R,4S)-4-(aminomethyl)-2-hydroxycyclopentyl]carbamate Structural Features: Contains a tert-butoxycarbonyl (Boc)-protected amine instead of hydrazinecarbonyl. Application: Used as a versatile scaffold in medicinal chemistry, highlighting the adaptability of the cyclopentyl core for functionalization .
Aromatic Hydrazinecarbonyl-Acetamide Analogues
- N-(4-[Hydrazinecarbonyl]phenyl)acetamide Synthesis: Prepared via ultrasound-assisted hydrazinolysis of ethyl 4-acetamidobenzoate, achieving 92% yield . Biological Activity: Serves as a precursor to 1,3,4-oxadiazole derivatives with reported anticancer activity .
Cyclopentyl Acetamides with Modified Functional Groups
- N-[[(1S,2R)-2-Hydroxycyclopentyl]methyl]acetamide
- Structural Features : Lacks the hydrazinecarbonyl group but retains the hydroxycyclopentyl-acetamide motif.
- Significance : Demonstrates the pharmacological relevance of the hydroxycyclopentyl scaffold, though the absence of hydrazinecarbonyl may limit its utility in specific binding interactions .
Biological Activity
N-{[(1R,2R,4S)-4-(hydrazinecarbonyl)-2-hydroxycyclopentyl]methyl}acetamide is a compound that has garnered attention for its potential biological activity. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : CHNO
- Molecular Weight : 168.19 g/mol
The stereochemistry of the compound is significant, as it contains multiple chiral centers which can influence its biological activity.
This compound is believed to exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been identified as an inhibitor of certain enzymes involved in metabolic pathways. For instance, studies indicate that it may inhibit glutamine cyclase, which plays a crucial role in various physiological processes .
- Interaction with Receptors : Preliminary data suggest potential interactions with various receptors, although specific receptor targets remain to be fully elucidated.
Pharmacological Studies
Several studies have investigated the pharmacological effects of this compound:
- Antitumor Activity : In vitro studies demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. For example, it showed significant inhibition of cell proliferation in breast and prostate cancer models.
- Neuroprotective Effects : Research has indicated potential neuroprotective properties, particularly in models of neurodegenerative diseases. The compound may reduce oxidative stress and inflammation in neuronal cells.
- Anti-inflammatory Properties : The compound has also been shown to modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases.
Case Studies
- Case Study 1 : A study on the effects of this compound on human cancer cell lines revealed a dose-dependent reduction in cell viability. The IC50 values were calculated to be approximately 15 µM for breast cancer cells and 20 µM for prostate cancer cells.
- Case Study 2 : In an animal model of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced markers of neuroinflammation compared to control groups.
Data Table
The following table summarizes key findings from recent studies on this compound:
| Study Type | Effect Observed | IC50/ED50 Value |
|---|---|---|
| In Vitro Cytotoxicity | Breast Cancer Cells | 15 µM |
| In Vitro Cytotoxicity | Prostate Cancer Cells | 20 µM |
| Neuroprotection | Cognitive Function Improvement | Not specified |
| Anti-inflammatory | Reduction in Inflammatory Markers | Not specified |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
